Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
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Overview
Description
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular function .
Pharmacokinetics
It is known to be soluble in dmso, ethanol, methanal, and water, which suggests it could have good bioavailability .
Result of Action
The molecular and cellular effects of Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride’s action are currently unknown due to the lack of research on this compound .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.
Methoxylation: Using methanol and a base catalyst, the 5-methoxy group is introduced.
Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential toxicity of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to cell biology and biochemistry.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 6-amino-4-substitutedalkyl-1H-indole-2-carboxylate
- 6-amino-5-methoxyindole-2-carboxylic acid ethyl ester
Uniqueness: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features an indole core structure, which is known for its pharmacological versatility. The presence of an amino group and a methoxy group enhances its solubility and bioactivity, making it a suitable candidate for various biological studies.
Antiviral Properties
Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, studies have shown that modifications to the indole structure can enhance potency against viruses such as the Western equine encephalitis virus (WEEV) and other neurotropic alphaviruses . The compound's mechanism involves inhibiting viral replication, which is crucial for developing antiviral therapies.
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving microtubule depolymerization and cell cycle arrest . The effectiveness of this compound in inhibiting cancer cell proliferation highlights its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies suggest that the compound can inhibit pro-inflammatory cytokines, thus mitigating inflammation in various models .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Viral Replication Inhibition : The compound interferes with viral replication processes, particularly by targeting key enzymes involved in the viral life cycle.
- Cell Cycle Regulation : It affects the cell cycle by inducing G2/M phase arrest, leading to apoptosis in cancer cells.
- Cytokine Modulation : The compound can downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Cytokine modulation |
Case Study: Antiviral Efficacy Against WEEV
In a study focusing on the antiviral efficacy of indole derivatives, this compound demonstrated a significant reduction in viral load in infected cell cultures. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against neurotropic viruses .
Properties
IUPAC Name |
ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUHNTFVOQPEOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696697 |
Source
|
Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189986-62-6 |
Source
|
Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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